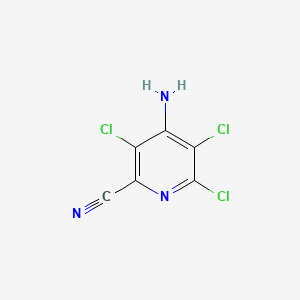

4-Amino-3,5,6-trichloropyridine-2-carbonitrile

Description

4-Amino-3,5,6-trichloropyridine-2-carbonitrile (CAS: Not explicitly provided in evidence; structurally related to 4-amino-3,5,6-trichloropicolinonitrile ) is a halogenated pyridine derivative featuring a carbonitrile (-CN) group at the 2-position and amino (-NH₂) and chlorine substituents at the 3, 5, and 6 positions. This compound is structurally analogous to the herbicide picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid, CAS: 1918-02-1), where the carboxylic acid (-COOH) group is replaced by a nitrile . While picloram is well-documented as a systemic herbicide , the carbonitrile derivative is noted as a toxic impurity in technical-grade picloram formulations .

Properties

IUPAC Name |

4-amino-3,5,6-trichloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3N3/c7-3-2(1-10)12-6(9)4(8)5(3)11/h(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYYQVGBVUCIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=N1)Cl)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027763 | |

| Record name | 2-Pyridinecarbonitrile, 4-amino-3,5,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14143-60-3 | |

| Record name | 4-Amino-3,5,6-trichloro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14143-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3,5,6-trichloro-2-pyridinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014143603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinecarbonitrile, 4-amino-3,5,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinecarbonitrile, 4-amino-3,5,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3,5,6-trichloropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-3,5,6-TRICHLORO-2-PYRIDINECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PFC8ZKY2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

4-Amino-3,5,6-trichloropyridine-2-carbonitrile (4-Amino-TCP) is a chemical compound characterized by its molecular formula C₆H₂Cl₃N₃. It features a pyridine ring with three chlorine substituents, an amino group, and a carbonitrile functional group. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmaceuticals and agrochemicals.

4-Amino-TCP can be synthesized through various methods, primarily involving nucleophilic substitution reactions that allow for the introduction of different functional groups. The synthesis typically yields a compound with significant reactivity due to its halogenated nature and carbonitrile group, which can facilitate further modifications for specific applications in research and industry .

Biological Activities

The biological activities of 4-Amino-TCP are attributed to its structural characteristics. Key findings include:

- Antimicrobial Activity : Research indicates that derivatives of 4-Amino-TCP exhibit activity against various pathogenic microorganisms. These compounds have been explored for their potential as pharmaceutical agents, particularly in combating bacterial and fungal infections.

- Herbicidal Properties : 4-Amino-TCP has been identified as a precursor for herbicides, demonstrating effective inhibition of plant growth by interfering with metabolic processes. Its structural similarity to other herbicides enhances its utility in agricultural applications .

- Cell Growth Inhibition : Studies have shown that 4-Amino-TCP can inhibit cell growth and induce apoptosis in human cancer cells. This compound impacts nucleic acid synthesis and protein synthesis by inhibiting RNA synthesis in eukaryotic cells, suggesting potential applications in cancer therapy .

Case Studies

- Antimicrobial Efficacy : A study investigated the effectiveness of 4-Amino-TCP against various bacterial strains. Results demonstrated significant inhibition of growth at concentrations as low as 10 µg/mL, indicating its potential as an antimicrobial agent.

- Herbicidal Activity Assessment : In field trials, formulations containing 4-Amino-TCP were tested against common weeds. The results showed a reduction in weed biomass by up to 85% compared to untreated controls, highlighting its effectiveness as a herbicide.

- Cancer Cell Line Studies : In vitro experiments conducted on human cancer cell lines revealed that treatment with 4-Amino-TCP resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 25 to 50 µM across different cell types.

Comparative Analysis

The table below summarizes the biological activities of 4-Amino-TCP compared to related compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Antimicrobial, Herbicidal | Three chlorine substituents enhance reactivity |

| 4-Amino-3-chloropyridine | Less toxic than 4-Amino-TCP | One chlorine atom; broader safety profile |

| Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) | Effective herbicide | Similar structure; used extensively in agriculture |

| 3-Amino-2-chloropyridine | Exhibits different biological activities | Varies in substitution pattern |

Scientific Research Applications

4-Amino-3,5,6-trichloropyridine-2-carbonitrile (4-Amino-TCP) is a chemical compound with the molecular formula C₆H₂Cl₃N₃. It consists of a pyridine ring with three chlorine substituents, an amino group, and a carbonitrile functional group. Due to its structural characteristics, 4-Amino-TCP is used in pharmaceuticals and agrochemicals.

Scientific Research Applications

4-Amino-TCP can be synthesized using nucleophilic substitution reactions to introduce different functional groups. The resulting compound has significant reactivity because of its halogenated nature and carbonitrile group, which allows for further modifications for specific applications in research and industry.

Biological Activities

The biological activities of 4-Amino-TCP are linked to its structural characteristics. Key findings include:

- Antimicrobial Activity: Derivatives of 4-Amino-TCP have activity against various pathogenic microorganisms. They have been explored as potential pharmaceutical agents, particularly for combating bacterial and fungal infections .

- Herbicidal Properties: 4-Amino-TCP is a precursor for herbicides, effectively inhibiting plant growth by interfering with metabolic processes. Its structural similarity to other herbicides enhances its utility in agricultural applications.

- Cell Growth Inhibition: 4-Amino-TCP can inhibit cell growth and induce apoptosis in human cancer cells. It impacts nucleic acid and protein synthesis by inhibiting RNA synthesis in eukaryotic cells, suggesting potential applications in cancer therapy.

Case Studies

- Antimicrobial Efficacy: One study investigated the effectiveness of 4-Amino-TCP against various bacterial strains and showed significant growth inhibition at concentrations as low as 10 µg/mL, suggesting its potential as an antimicrobial agent.

- Herbicidal Activity Assessment: In field trials, formulations containing 4-Amino-TCP were tested against common weeds. The results showed a reduction in weed biomass by up to 85% compared to untreated controls, highlighting its effectiveness as a herbicide.

- Cancer Cell Line Studies: In vitro experiments on human cancer cell lines revealed that treatment with 4-Amino-TCP resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 25 to 50 µM across different cell types.

Synthesis Method of 4-Amino-3,5,6-trichloropyridine-2-formic acid

4-Amino-3,5,6-trichloropyridine-2-formic acid can be synthesized using 3,4,5,6-tetrachloropyridine formate or tetrachloropyridine formic acid as the raw material . The process involves aminating the raw material, followed by acidification to isolate the product, with a total recovery rate of 75-91% .

- Adding 4-chloro pyridine formic acid and water into a withstand voltage reactor.

- Adjusting the pH of the solution to neutral by using 10-30% (W/V) sodium hydroxide, potassium hydroxide, ammonium bicarbonate, or volatile salt to convert all 4-chloro pyridine formic acid into its corresponding salt.

- Adding an ammoniation agent and sealing the reactor.

- Heating the reactor to 100-140°C and allowing the reaction to occur for 0.5-10 hours.

- Releasing any unreacted ammonia while the solution is still hot.

- Adding mineral acid to acidify the solution to a pH of 1-2.

- Filtering and drying the resulting product to obtain the desired compound, with a yield of 75-91% .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-amino-3,5,6-trichloropyridine-2-carbonitrile and related pyridine derivatives:

Structural and Functional Analysis

- In contrast, 4-amino-2,3,5-trichloropyridine has chlorine at positions 2,3,5, which may reduce steric hindrance near the amino group. Functional Group Impact:

- The -CN group in the carbonitrile derivative increases electron-withdrawing effects compared to picloram’s -COOH, likely altering acidity (pKa), solubility, and metabolic stability. Nitriles are generally more lipophilic, which could enhance membrane permeability but also bioaccumulation risks .

- Picloram’s -COOH group facilitates ionization in aqueous environments, contributing to its systemic herbicidal activity and regulatory detection in drinking water .

Preparation Methods

Reaction Scheme and Conditions

- Starting Material: 3,4,5,6-tetrachloropyridine formate or 4-chloropyridine formic acid

- Ammoniation Agent: Liquefied ammonia, ammoniacal liquor, volatile ammonium salts, or bicarbonate of ammonia

- Solvent System: Water or ammoniacal liquor with pH adjusted to neutrality using sodium hydroxide, potassium hydroxide, or ammonium bicarbonate (10–30% W/V)

- Reaction Temperature: 100–140 °C

- Reaction Time: 0.5 to 10 hours

- Post-Reaction Treatment: Removal of unreacted ammonia by heating and venting, followed by acidification with mineral acid (hydrochloric acid, dilute sulfuric acid, or nitric acid) to pH 1–2

- Isolation: Filtration and drying of the product

Yield and Efficiency

- Yields range from 75% to 91%, depending on the exact conditions and ammoniation agent used.

- The process benefits from recycling unreacted ammonia, reducing waste and improving cost-efficiency.

- The reaction is carried out in a closed reactor system to contain ammonia and optimize conversion.

Advantages of This Method

- Use of water-miscible starting materials improves solubility and reduces the need for excessive water or organic solvents.

- Lower reaction temperatures and pressures compared to earlier methods enhance safety and reduce equipment costs.

- Efficient ammonia recycling minimizes environmental impact and raw material consumption.

- Shorter reaction times and higher yields improve productivity and reduce production costs.

Detailed Experimental Data from Representative Embodiments

| Embodiment | Base Used | Ammoniation Agent | Temp (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Sodium hydroxide | Liquefied ammonia | 110–125 | 2.0 | 91.3 | Reaction in 1000 mL reactor |

| 2 | Potassium hydroxide | Liquefied ammonia | 110–120 | 2.5 | 89.0 | Slightly longer reaction time |

| 3 | None (water only) | Volatile salt | 120–130 | 3.0 | 87.0 | Longer reaction time, slightly lower yield |

Source: Patent CN1923810A, 2006

Alternative Routes and Related Compounds

While direct preparation of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile is primarily through ammoniation of tetrachloropyridine derivatives, related compounds such as 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide are synthesized via hydrazide formation from corresponding carboxylic acids.

- Hydrazide Formation: Reaction of 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid with hydrazine hydrate in ethanol or methanol under reflux at 80–100 °C for several hours.

- Optimization: Microwave-assisted synthesis can reduce reaction time to 30 minutes with yields >85%.

- Purification: Recrystallization from ethanol/water mixtures improves purity.

Though this route is for a related hydrazide derivative, it illustrates the synthetic versatility of the trichloropyridine core and the importance of controlled reaction conditions for high yields.

Process Considerations and Environmental Aspects

- The use of water-miscible starting materials and ammoniation agents allows for milder reaction conditions and easier handling.

- Recycling of unreacted ammonia reduces hazardous waste and operational costs.

- Acidification steps must be carefully controlled to avoid excessive acid use and to ensure efficient product isolation.

- The reaction vessels require corrosion-resistant materials due to the presence of ammonia and mineral acids.

Summary Table of Key Preparation Parameters

| Parameter | Range/Value | Remarks |

|---|---|---|

| Starting Material | 3,4,5,6-Tetrachloropyridine formate/formic acid | Water-miscible, improves process |

| Ammoniation Agent | Liquefied ammonia, ammoniacal liquor, volatile salts | Liquefied ammonia preferred |

| Base for pH Adjustment | NaOH, KOH, ammonium bicarbonate | Adjusts pH to neutrality |

| Reaction Temperature | 100–140 °C | Moderate temperature |

| Reaction Time | 0.5–10 hours | Depends on agent and conditions |

| Product Isolation | Acidification to pH 1–2, filtration, drying | Ensures high purity |

| Yield | 75–91% | High yields with optimized conditions |

| Waste Management | Ammonia recycling | Reduces environmental impact |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-amino-3,5,6-trichloropyridine-2-carbonitrile, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via chlorination of precursor pyridine derivatives. For example, 4,6-dichloro-2-(methylthio)pyrimidine undergoes chlorination with sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under reflux in anhydrous conditions. Catalytic additives (e.g., AlCl₃) and solvent choice (e.g., chlorobenzene) significantly affect regioselectivity and yield . Ethanol-based reflux with glacial acetic acid as a catalyst is another method for analogous triazole derivatives, but requires careful solvent removal under reduced pressure .

- Key Variables : Temperature (80–120°C), reaction time (4–24 hours), and stoichiometric ratios of chlorinating agents.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : The amino (-NH₂) and cyano (-CN) groups produce distinct signals. Aromatic protons in the pyridine ring appear downfield (δ 7.5–8.5 ppm). Chlorine substituents deshield adjacent carbons, visible in ¹³C NMR (e.g., C-Cl carbons at δ 110–130 ppm) .

- IR : Strong absorption bands for -CN (~2200 cm⁻¹) and -NH₂ (~3350 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks at m/z 241.5 (C₆H₃Cl₃N₂O₂) with fragmentation patterns confirming Cl loss .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature?

- Methodology : Solubility tests in polar (water, ethanol) vs. nonpolar solvents (DCM, chloroform) reveal limited aqueous solubility (<0.1 mg/mL at 25°C). Stability studies show decomposition above 200°C, with HPLC monitoring degradation products under acidic (pH <3) or basic (pH >9) conditions .

Advanced Research Questions

Q. How does electronic structure (DFT calculations) explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) models at the B3LYP/6-31G(d) level predict electron-deficient regions at C-2 (cyano group) and C-4 (amino group). Frontier molecular orbital (FMO) analysis highlights the LUMO localization at the pyridine ring, favoring nucleophilic attack at C-5 or C-6 positions . Experimental validation via kinetic studies with thiols or amines under inert atmospheres is recommended.

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

- Data Conflicts : Some studies report herbicidal activity via auxin mimicry (e.g., picloram analogues), while others show no antifungal effects .

- Resolution : Re-evaluate bioassays using standardized protocols (e.g., OECD guidelines for plant growth inhibition). Control for impurities (e.g., residual chlorination agents) via HPLC purification. Cross-validate with in vitro enzyme inhibition assays (e.g., acetolactate synthase) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methodology :

- QSAR Models : Correlate substituent effects (e.g., replacing Cl with F or methyl groups) on herbicidal activity. Use descriptors like logP, molar refractivity, and Hammett constants .

- Docking Studies : Simulate binding to target proteins (e.g., auxin receptors) using AutoDock Vina. Prioritize derivatives with improved binding affinity (ΔG < -8 kcal/mol) and synthetic feasibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.